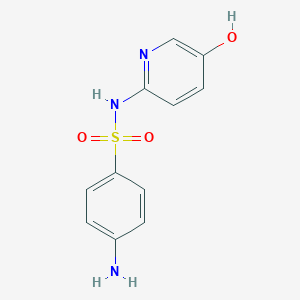

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide

Übersicht

Beschreibung

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C11H11N3O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a 5-hydroxy-2-pyridinyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with benzenesulfonamide and 5-hydroxy-2-pyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.

Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic metabolites in the tumor microenvironment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-N-(4-hydroxy-5-methoxy-2-pyrimidinyl)benzenesulfonamide: This compound has a similar structure but contains a pyrimidinyl group instead of a pyridinyl group.

5-Hydroxysulfapyridine: Another related compound with a hydroxyl group at the 5-position of the pyridine ring.

Uniqueness

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy.

Biologische Aktivität

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a pyridine ring and a sulfonamide group, which contribute to its pharmacological properties. Research has indicated that this compound exhibits potential in various therapeutic areas, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features:

- An amino group ()

- A hydroxyl group ()

- A sulfonamide group ()

These functional groups are crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. The sulfonamide moiety is known to interfere with the activity of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of CA IX, a variant overexpressed in many tumors, has been linked to anti-cancer effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : The compound showed inhibitory effects on breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. Notably, selectivity indices indicated that it was more effective against cancer cells compared to normal cells .

- Mechanisms of Action : It was observed that the compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicated that it effectively inhibited the growth of Staphylococcus aureus and exhibited anti-biofilm activity against Klebsiella pneumoniae at concentrations around 50 μg/mL .

- Potential Applications : Given its dual action against both cancerous and bacterial cells, there is potential for developing this compound into a multi-target therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (μM) | Selectivity Index (Cancer/Normal) |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |

| MCF-7 | 1.75 - 9.46 | ||

| Antimicrobial | Staphylococcus aureus | - | - |

| Klebsiella pneumoniae | - | - |

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives similar to this compound:

- Breast Cancer Study : In a study evaluating benzenesulfonamide derivatives, compounds with structural similarities showed significant anti-proliferative effects against breast cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

- Antibacterial Research : Another study focused on the antibacterial properties of sulfonamides demonstrated their effectiveness against resistant strains of bacteria, indicating their potential role in treating infections where traditional antibiotics fail .

Eigenschaften

IUPAC Name |

4-amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCHHHBDBWYWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198965 | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-57-9 | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.